molecular formula C18H20N2O4S B4684078 N-(2-methoxyphenyl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide

N-(2-methoxyphenyl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide

Cat. No. B4684078
M. Wt: 360.4 g/mol
InChI Key: RIGPANJVGMAAGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step chemical processes. For example, Yamato et al. (1990) described the synthesis of tetracyclic quinolines with a [2-methoxy-4-[(methylsulfonyl)amino]phenyl]amino side chain, showcasing the complexity involved in constructing quinoline carboxamide structures with specific functional groups (Yamato et al., 1990). Similarly, the work of Toda et al. (2000) on the Pummerer-type cyclization to synthesize methoxy-2-quinolones further exemplifies the synthetic routes taken to develop quinoline derivatives, highlighting the versatile approaches in their chemical synthesis (Toda et al., 2000).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is a key factor in their biological activity. For instance, Shishkina et al. (2018) investigated polymorphic modifications of a related quinoline carboxamide, revealing how crystal structure can influence the physical properties and potentially the bioactivity of such compounds (Shishkina et al., 2018).

Chemical Reactions and Properties

Quinoline carboxamides participate in various chemical reactions due to their reactive functional groups. The study by Ghorbani-Vaghei et al. (2009) on the use of poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) for the synthesis of quinolines showcases the chemical reactivity and potential transformations of quinoline derivatives under different conditions (Ghorbani-Vaghei & Akbari-Dadamahaleh, 2009).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement and substituents. The polymorphic study by Shishkina et al. highlights the impact of crystal packing on the physical properties of these compounds (Shishkina et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal methods should be followed to ensure safety .

Future Directions

The future research directions involving this compound could be vast, ranging from its synthesis and characterization to its potential applications in various fields such as medicine or materials science .

properties

IUPAC Name

N-(2-methoxyphenyl)-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-24-17-8-4-3-7-15(17)19-18(21)14-9-10-16-13(12-14)6-5-11-20(16)25(2,22)23/h3-4,7-10,12H,5-6,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGPANJVGMAAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methoxyphenyl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide
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N-(2-methoxyphenyl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide
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N-(2-methoxyphenyl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide
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N-(2-methoxyphenyl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide
Reactant of Route 5
N-(2-methoxyphenyl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide
Reactant of Route 6
N-(2-methoxyphenyl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide

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